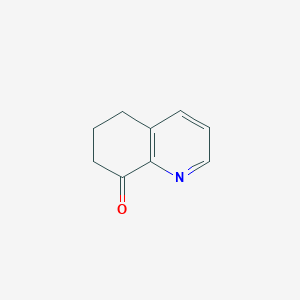

6,7-Dihydroquinolin-8(5H)-one

描述

属性

IUPAC Name |

6,7-dihydro-5H-quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAKIQWNYAZUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471583 | |

| Record name | 6,7-dihydro-5H-quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56826-69-8 | |

| Record name | 6,7-dihydro-5H-quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dihydro-5H-quinoline-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydroquinolin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6,7-Dihydroquinolin-8(5H)-one. This heterocyclic compound serves as a valuable synthetic intermediate in the development of novel therapeutic agents, particularly in the field of oncology. This document consolidates key data from various sources into a structured format, details relevant experimental protocols, and visualizes associated chemical and biological pathways to support further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in biological systems and for designing synthetic and analytical procedures.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 96-98 °C | [1] |

| Boiling Point | 140 °C at 0.1 Torr | [1] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.46 ± 0.20 (Predicted) | [1] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |

| LogP | 1.6006 (Predicted) | [3] |

Synthesis and Characterization

Experimental Protocol: Synthesis

A reported method for the synthesis of this compound involves a two-step process starting from 5,6,7,8-tetrahydroquinoline[4].

Step 1: Regioselective Nitrosation of 5,6,7,8-Tetrahydroquinoline

-

Reactants: 5,6,7,8-Tetrahydroquinoline, a nitrosating agent (e.g., sodium nitrite in acidic medium).

-

Solvent: An appropriate aqueous acidic solution.

-

Procedure: 5,6,7,8-Tetrahydroquinoline is dissolved in the acidic solvent and cooled. A solution of the nitrosating agent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period to ensure complete reaction. The resulting oxime intermediate is then isolated, for example, by extraction or precipitation.

Step 2: Hydrolysis of the Oxime Intermediate

-

Reactant: The oxime intermediate from Step 1.

-

Reagent: An acid catalyst (e.g., dilute hydrochloric acid or sulfuric acid) or a suitable hydrolyzing agent.

-

Procedure: The isolated oxime is treated with the hydrolyzing agent and heated to facilitate the conversion to the ketone. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the product, this compound, is isolated and purified, typically by recrystallization or column chromatography.

Experimental Protocols: Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexanone ring. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, confirming the carbon skeleton of the molecule.

-

The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic portions, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass spectrometry will confirm the molecular weight of the compound with the molecular ion peak (M⁺). The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its derivatives have shown promise as anticancer agents[1][2]. The proposed mechanism of action for some of these derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.

Topoisomerase II Inhibition

Topoisomerase II resolves DNA tangles and supercoils by creating transient double-strand breaks. Inhibitors of this enzyme typically stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

Induction of Apoptosis

The accumulation of DNA damage resulting from topoisomerase II inhibition is a potent trigger for apoptosis, or programmed cell death. This process involves a cascade of signaling events, often culminating in the activation of caspases, which are proteases that execute the dismantling of the cell.

Conclusion

This compound is a key building block in medicinal chemistry with well-defined physicochemical properties. Its utility as a precursor for potent anticancer agents, likely acting through the inhibition of topoisomerase II and subsequent induction of apoptosis, makes it a compound of significant interest for further investigation. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of novel compounds derived from this versatile scaffold. Further studies are warranted to elucidate the precise biological activities and signaling pathways of this compound and its analogs.

References

An In-depth Technical Guide to the Structure Elucidation of 6,7-Dihydroquinolin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6,7-Dihydroquinolin-8(5H)-one, a heterocyclic ketone of interest in pharmaceutical synthesis. The document details the application of modern spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally determine the molecular structure of this compound. Detailed experimental protocols, tabulated spectral data, and a logical workflow for structure elucidation are presented to aid researchers in the characterization of this and similar molecules.

Introduction

This compound is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO and a molar mass of approximately 147.17 g/mol .[1] Its structural backbone, featuring a dihydropyridine ring fused to a cyclohexenone ring, makes it a valuable synthetic intermediate in the development of various pharmaceutical agents.[2] Accurate and unambiguous structure determination is a critical first step in any drug discovery and development pipeline, ensuring the identity and purity of the compound of interest. This guide outlines the systematic approach to the structure elucidation of this compound using a combination of powerful analytical techniques.

Spectroscopic Data Analysis

The structural framework of this compound was elucidated by a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The data obtained from these techniques are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the cyclohexenone ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

(Note: Specific, experimentally verified chemical shift and coupling constant data for this compound were not available in the public domain at the time of this writing. The table is a template for expected data.)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. The spectrum of this compound will exhibit signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cyclohexenone moiety.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C=O |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-C |

| Data not available | Aliphatic CH₂ |

| Data not available | Aliphatic CH₂ |

| Data not available | Aliphatic CH₂ |

(Note: Specific, experimentally verified chemical shift data for this compound were not available in the public domain at the time of this writing. The table is a template for expected data.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 147 | Data not available | [M]⁺ |

| Data not available | Data not available | Fragment ions |

(Note: Specific, experimentally verified fragmentation data for this compound were not available in the public domain at the time of this writing. The table is a template for expected data.)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (conjugated ketone) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~3100-3000 | Medium-Weak | C-H stretching (aromatic) |

(Note: The provided wavenumbers are typical for the assigned functional groups and may vary slightly in the actual spectrum.)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of an appropriate cyclohexane-1,3-dione derivative with a β-amino-α,β-unsaturated aldehyde or ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a single line. The spectral width should encompass the expected range for carbonyl, aromatic, and aliphatic carbons (typically 0-220 ppm).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for relatively small and volatile molecules. For more sensitive analyses, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background to produce the final IR spectrum.

Workflow and Logical Relationships

The process of structure elucidation follows a logical progression, where information from each analytical technique contributes to the final structural assignment.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structure elucidation of this compound. By systematically acquiring and interpreting the data from each of these techniques, researchers can confidently confirm the molecular structure, which is a fundamental prerequisite for its use in medicinal chemistry and drug development. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

A Technical Guide to 6,7-Dihydroquinolin-8(5H)-one (CAS: 56826-69-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 6,7-Dihydroquinolin-8(5H)-one (CAS Number: 56826-69-8), a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical research. It serves as a crucial synthetic intermediate, primarily utilized as a foundational scaffold for constructing more complex molecules with potential therapeutic applications. Notably, it is a key building block in the synthesis of derivatives such as tetrahydropyridoazepinones and thiosemicarbazones, which have been investigated for their anticancer activity.[1][2][3] This guide consolidates essential data on its physicochemical properties, synthesis protocols, reactivity, and safety, aimed at professionals engaged in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental settings, including reaction planning and analytical characterization.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 56826-69-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [2][3][4] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| Appearance | Light yellow crystalline solid | [1][3] |

| Melting Point | 96-98 °C | [3] |

| Boiling Point | 287.4 °C at 760 mmHg | [3] |

| Density | 1.168 g/cm³ | [3] |

| Flash Point | 135.2 °C | [3] |

| pKa (Predicted) | 3.46 ± 0.20 | [3] |

| Refractive Index | 1.569 | [3] |

| InChIKey | JIAKIQWNYAZUJD-UHFFFAOYSA-N | [2] |

| SMILES | O=C1CCCC2=CC=CN=C21 | [2] |

| Synonyms | 8-Aza-1-tetralone, 5,6-Dihydro-7(7H)-quinolinone | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| DMF | 30 mg/mL | [2] |

| DMSO | 30 mg/mL | [2] |

| Ethanol | 30 mg/mL | [2] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

| UV-Vis (λmax) | 230, 282 nm | [2] |

| ¹H NMR, ¹³C NMR | Data consistent with the proposed structure. Specific spectra are available in patent literature and from commercial suppliers. | [5][6] |

| IR Spectroscopy | Expected to show a characteristic strong absorption for the C=O (ketone) group. | [7] |

| Mass Spectrometry | Expected to show a molecular ion peak consistent with the molecular weight. | [8] |

Synthesis and Experimental Protocols

This compound can be synthesized via several routes. The following protocols detail two common laboratory-scale methods.

Protocol 1: Oxidation of 8-Hydroxy-5,6,7,8-tetrahydroquinoline

This protocol describes the synthesis via direct oxidation of the corresponding secondary alcohol.[1]

Experimental Procedure:

-

Dissolve 8-hydroxy-5,6,7,8-tetrahydroquinoline (13.96 g, 93.6 mmol) in anhydrous dichloromethane (400 mL) under constant stirring.[1]

-

To this solution, add activated manganese dioxide (85% pure, 82.22 g, 804 mmol) in portions.[1]

-

Stir the resulting non-homogeneous mixture vigorously at room temperature for 18 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the black slurry through a pad of diatomaceous earth (e.g., Celite®).[1]

-

Wash the filter cake thoroughly with dichloromethane (3 x 50 mL) to recover the product.[1]

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

References

- 1. 6,7-Dihydro-5H-quinolin-8-one | 56826-69-8 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Synthesis of 6,7-Dihydroquinolin-8(5H)-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6,7-dihydroquinolin-8(5H)-one and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details established synthetic methodologies, provides explicit experimental protocols, and explores the potential biological activities and associated signaling pathways of these compounds.

Introduction

The this compound scaffold is a key heterocyclic motif present in numerous biologically active molecules. Its derivatives have garnered considerable interest in drug discovery due to their diverse pharmacological properties, including anticancer and enzyme-inhibitory activities. The rigid, partially saturated bicyclic system provides a unique three-dimensional structure for interaction with biological targets. This guide focuses on the core synthetic strategies for preparing these valuable compounds.

Synthetic Strategies

The synthesis of the this compound core can be achieved through several strategic approaches. The most prominent methods involve the construction of the pyridine ring onto a pre-existing cyclohexanone framework. Key named reactions often employed for the synthesis of the quinoline core, such as the Friedländer annulation and the Bohlmann-Rahtz synthesis, can be adapted for this purpose. A particularly relevant approach involves the condensation of 1,3-cyclohexanedione derivatives with β-amino-α,β-unsaturated carbonyl compounds.

A generalized workflow for the synthesis of this compound analogs is depicted below. This approach typically starts from a substituted cyclohexane-1,3-dione, which undergoes condensation with an appropriate three-carbon nitrogen-containing synthon to form the fused pyridine ring.

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound analogs. The primary method detailed is based on the reaction of cyclohexane-1,3-diones with β-amino-α,β-unsaturated aldehydes or ketones, a strategy successfully employed for the synthesis of the regioisomeric 7,8-dihydroquinolin-5(6H)-ones.[1][2] A second, more direct, but less detailed method from the literature is also presented.

Synthesis via Condensation of Cyclohexane-1,3-dione

This protocol is adapted from the synthesis of the analogous 7,8-dihydroquinolin-5(6H)-ones.[1][2]

Step 1: Reaction of Cyclohexane-1,3-dione with a β-Amino-α,β-unsaturated Aldehyde

-

A mixture of cyclohexane-1,3-dione (1.0 eq) and the desired β-amino-α,β-unsaturated aldehyde (e.g., 3-aminocrotonaldehyde, 1.0 eq) is prepared.

-

The reactants are heated in a suitable solvent, such as toluene or acetic acid, or in the absence of a solvent.[2]

-

When using a catalyst, a mixture of triethylamine and piperidinium acetate can be employed.[2]

-

The reaction is heated to reflux for a period of 2 to 18 hours, depending on the specific substrates and conditions.[3]

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., 95% ethanol) to yield the this compound analog.[3]

| Parameter | Value | Reference |

| Reactants | Cyclohexane-1,3-dione, β-Amino-α,β-unsaturated aldehyde | [1][2] |

| Solvent | Toluene, Acetic Acid, or solvent-free | [2] |

| Catalyst | Triethylamine-piperidinium acetate (optional) | [2] |

| Temperature | Reflux (typically 80-120 °C) | [3] |

| Reaction Time | 2 - 18 hours | [3] |

| Yield | 37.8% - 91.0% (for related 5-oxo analogs) | [3] |

Synthesis via Nitrosation and Hydrolysis

An alternative two-step synthesis for the parent 6,7-dihydro-5H-quinolin-8-one has been reported, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime hydrolysis.[4]

Step 1: Regioselective Nitrosation of 5,6,7,8-Tetrahydroquinoline

-

5,6,7,8-Tetrahydroquinoline is dissolved in an appropriate solvent.

-

A nitrosating agent is added under controlled temperature conditions to effect regioselective nitrosation at the 8-position, presumably forming an oxime intermediate.

Step 2: Oxime Hydrolysis

-

The resulting oxime from Step 1 is subjected to hydrolysis under acidic conditions to yield 6,7-dihydro-5H-quinolin-8-one.[4]

Biological Activity and Signaling Pathways

Derivatives of the quinoline and dihydroquinolinone core are known to exhibit a range of biological activities, with anticancer effects being particularly prominent.[5][6] These compounds often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and death.

Many heterocyclic compounds, including quinoline derivatives, have been identified as kinase inhibitors.[7][8] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. It is plausible that this compound analogs could target specific kinases, thereby disrupting downstream signaling cascades that promote cancer cell growth and survival.

A hypothetical signaling pathway that could be targeted by these analogs is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Inhibition of a key kinase in this pathway could lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Caption: Hypothetical signaling pathway targeted by this compound analogs.

Conclusion

The synthesis of this compound analogs represents a promising avenue for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly those leveraging the condensation of readily available starting materials, offer a versatile platform for generating a diverse library of these compounds. Further investigation into their biological mechanisms of action, including the identification of specific kinase targets and their impact on cellular signaling pathways, will be crucial for advancing these promising scaffolds toward clinical applications. The adaptability of the synthetic routes allows for systematic structural modifications, enabling the fine-tuning of their pharmacological profiles.

References

- 1. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

The Ascendance of Quinolinones: A Technical Guide to Synthesis and Therapeutic Targeting

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quinolinone scaffold has emerged as a privileged structure, underpinning a significant number of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of quinolinone derivatives, offering detailed experimental protocols and a comprehensive overview of their interaction with key signaling pathways. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Quinolinone derivatives have demonstrated remarkable efficacy in various therapeutic areas, including oncology, infectious diseases, and inflammation. Their versatile structure allows for extensive functionalization, enabling the fine-tuning of their pharmacological properties. This guide delves into the core synthetic methodologies that have been pivotal in the generation of diverse quinolinone libraries and presents a curated collection of quantitative biological data to facilitate comparative analysis and inform future drug design.

Key Synthetic Strategies: A Practical Overview

The construction of the quinolinone core can be achieved through several powerful synthetic transformations. This section details the experimental protocols for three seminal methods: the Friedländer annulation, the Gould-Jacobs reaction, and the Camps cyclization.

Friedländer Annulation: Acid-Catalyzed Synthesis

The Friedländer synthesis offers a direct route to quinolines and their derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol:

-

Reaction Setup: To a solution of the 2-aminoaryl aldehyde or ketone (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add the ketone containing an α-methylene group (1.1 equivalents).

-

Catalysis: Introduce a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).

-

Reaction Condition: Heat the mixture to reflux and diligently monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired quinolinone derivative.[1]

Gould-Jacobs Reaction: Thermal Cyclization for 4-Hydroxyquinolines

A cornerstone for the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.

Experimental Protocol:

-

Condensation: Begin by the nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.

-

Thermal Cyclization: This critical step requires high temperatures (typically above 250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system. This can be achieved through conventional heating in a high-boiling solvent like diphenyl ether or more efficiently via microwave irradiation.

-

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group followed by decarboxylation yields the final 4-quinolinone core.[2]

Camps Cyclization: Base-Mediated Synthesis of Hydroxyquinolines

The Camps cyclization provides a valuable method for synthesizing hydroxyquinolines from o-acylaminoacetophenones using a hydroxide ion catalyst. This reaction can yield two different hydroxyquinoline isomers depending on the reaction conditions and the structure of the starting material.

Experimental Protocol:

-

Reaction Setup: In an oven-dried, resealable test tube equipped with a Teflon stir bar, combine the N-(keto-aryl)amide (1 equivalent) and crushed sodium hydroxide (3-3.5 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a reaction mixture concentration of 0.1 M.

-

Reaction Condition: Seal the test tube with a Teflon screw-cap and place the reaction in a preheated oil bath at 110 °C. The reaction time will vary depending on the substrate.

-

Work-up and Purification: After the reaction is complete, follow appropriate work-up and purification procedures, which may include filtration and recrystallization, to isolate the desired 2-aryl-4-quinolone product.[3]

Quantitative Biological Activity of Quinolinone Derivatives

The therapeutic potential of quinolinone derivatives is underscored by their potent activity against a range of biological targets. The following tables summarize key quantitative data for their anticancer, antibacterial, anti-inflammatory, and antiviral activities.

Table 1: Anticancer Activity of Quinolinone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivatives | MGC-803 | 1.38 | [4] |

| Quinoline-chalcone derivatives | HCT-116 | 5.34 | [4] |

| Quinoline-chalcone derivatives | MCF-7 | 5.21 | [4] |

| 4-Anilinoquinoline derivatives | AURKA | 0.93 | |

| 4-Anilinoquinoline derivatives | AURKB | 0.09 | |

| 3,4-Diarylquinolinone | p38α MAPK | 1.8 | |

| Quinolinyl pyrazolines | (Cancer Cell Line) | 0.0318 - 0.0425 | |

| 5-Chloroquinolin-8-ol derivatives | EGFR | 0.14 |

Table 2: Antibacterial Activity of Quinolinone Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Quinoline Derivatives | Gram-positive strains | 0.125 - 8 | |

| Novel Quinoline Derivatives | Gram-negative strains | 0.125 - 8 |

Table 3: Anti-inflammatory Activity of Quinolinone Derivatives

| Compound Class | Assay | IC50 (µM) | Reference |

| Thioether-linked hydroxamate/quinazolinone hybrids | LPS-stimulated NO production | 58.03 - 66.19 | [5] |

| Pyrazolo[1,5-a]quinazoline derivatives | NF-κB/AP-1 activity | <50 | [6] |

Table 4: Antiviral Activity of Quinolinone Derivatives

| Compound Class | Virus | EC50 (µM) | Reference |

| Isoquinolone derivative (Compound 1) | Influenza A and B | 0.2 - 0.6 | [7] |

| Isoquinolone derivative (Compound 21) | Influenza A and B | 9.9 - 18.5 | [7] |

| 2-Substituted quinazolinones | Varicella zoster virus (TK+ and TK–) | 5.4 - 13.6 | |

| 2-Substituted quinazolinones | Human cytomegalovirus | 8.94 - 13.2 |

Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Cascade

A significant number of quinolinone derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers and represents a prime target for therapeutic intervention.

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2][8]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

This guide also provides a logical workflow for the discovery and development of novel quinolinone-based drug candidates, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of quinolinone-based therapeutics.

The continued exploration of quinolinone chemistry and biology promises to yield a new generation of targeted therapies with improved efficacy and safety profiles. This guide serves as a foundational resource for those at the forefront of this exciting and impactful field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: A Literature Review of 6,7-Dihydroquinolin-8(5H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydroquinolin-8(5H)-one is a heterocyclic ketone that serves as a pivotal synthetic intermediate in the development of various biologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most notably, the derivatization of this compound into compounds with potential anticancer activity. Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are presented, alongside a discussion of potential signaling pathways involved in their mechanism of action.

Introduction

The quinoline ring system is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The partially saturated derivative, this compound, has emerged as a key building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of more complex molecules, including tetrahydropyridoazepinones and thiosemicarbazones, which have demonstrated notable anticancer properties. This review aims to consolidate the existing literature on this compound, with a focus on its synthetic utility and the biological potential of its derivatives, providing a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a light yellow crystalline solid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| CAS Number | 56826-69-8 |

| Appearance | Light yellow crystalline solid |

| Melting Point | 96-98 °C |

| Boiling Point | 140 °C at 0.1 Torr |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

| Spectroscopic Data | NMR (¹H, ¹³C), IR, and Mass Spectrometry data are available. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 8-hydroxy-5,6,7,8-tetrahydroquinoline.

Experimental Protocol: Oxidation of 8-hydroxy-5,6,7,8-tetrahydroquinoline

Materials:

-

8-hydroxy-5,6,7,8-tetrahydroquinoline

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Activated manganese dioxide (MnO₂)

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere with stirring.

-

To this solution, add activated manganese dioxide (approximately 8-10 equivalents).

-

Stir the resulting heterogeneous mixture vigorously at room temperature for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

-

Wash the filter cake thoroughly with dichloromethane (3 x 50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a light yellow crystalline solid.

Biological Activity of this compound Derivatives

The primary interest in this compound stems from its use as a scaffold to synthesize derivatives with potential therapeutic applications. A notable class of such derivatives are the thiosemicarbazones, which have been investigated for their anticancer activity.

Synthesis of 5,6-dihydro-8(7H)-quinolinone Thiosemicarbazones

The ketone functionality of this compound readily undergoes condensation with thiosemicarbazide or its N-substituted analogs to form the corresponding thiosemicarbazones.

chemical properties of light yellow crystalline 6,7-Dihydroquinolin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroquinolin-8(5H)-one, a light yellow crystalline solid, is a heterocyclic ketone with the molecular formula C₉H₉NO. It serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds and complex organic molecules.[1] Notably, it is a key building block in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones, classes of compounds that have demonstrated potential anticancer activity.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | Light yellow crystalline solid | [4] |

| Melting Point | 96-98 °C | [3] |

| Boiling Point | 140 °C at 0.1 Torr | [3] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [5] |

| CAS Number | 56826-69-8 | [5] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry Data

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is crucial for its reliable preparation in a laboratory setting. The following procedure is adapted from the literature.

Synthesis of this compound

A widely referenced method for the synthesis of this compound is the oxidation of 5,6,7,8-tetrahydroquinolin-8-ol. While the full detailed protocol from the primary literature by Lemke et al. (1977) was not fully retrieved in the search, a general procedure can be outlined based on common organic synthesis techniques for similar transformations.

-

Starting Material: 5,6,7,8-tetrahydroquinolin-8-ol

-

Oxidizing Agent: A suitable oxidizing agent, such as manganese dioxide (MnO₂) or a chromium-based reagent (e.g., pyridinium chlorochromate - PCC), is typically used for the conversion of a secondary alcohol to a ketone.

-

Solvent: An inert solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), is commonly employed.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring for a period of several hours to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the solid oxidant is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropyl ether), to yield the light yellow crystalline product.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Melting Point Analysis: The melting point of the purified product is measured and compared to the literature value to assess its purity.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

As a versatile synthetic intermediate, this compound is primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.[1] Its core structure is a valuable scaffold for the generation of compound libraries for drug discovery programs. The primary reported application is in the synthesis of compounds with potential anticancer activity.[2][3] The quinolinone moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General hazards may include skin and eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its synthesis is achievable through standard organic chemistry methodologies. The primary significance of this compound lies in its role as a precursor to novel molecules with potential applications in pharmaceutical research, particularly in the development of anticancer agents. This guide provides a foundational understanding of its chemical properties, synthesis, and handling for researchers and professionals in the field of drug development and organic synthesis. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

Solubility Profile of 6,7-Dihydroquinolin-8(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the solubility characteristics of 6,7-Dihydroquinolin-8(5H)-one, a key synthetic intermediate in pharmaceutical research. Due to the limited availability of comprehensive public data, this document compiles the known quantitative solubility information and presents a detailed, generalized experimental protocol for determining thermodynamic solubility in organic solvents. The included methodologies and workflow diagrams are intended to empower researchers to systematically assess the solubility of this compound in solvent systems relevant to their specific applications, from chemical synthesis to drug formulation.

Introduction

This compound (CAS No. 56826-69-8) is a heterocyclic ketone and a valuable building block in medicinal chemistry. It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer agents.[1] The solubility of this intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for process optimization, ensuring reproducibility, and successful drug development.

This guide summarizes the currently available quantitative solubility data for this compound and provides a standardized experimental protocol based on the highly reliable shake-flask method for researchers to generate further data.

Quantitative Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound is sparse. The data presented below is compiled from commercial supplier technical information and provides a baseline for solubility in a few common solvents.

| Solvent | Abbreviation | Solubility (at ambient temperature) | Data Source |

| Dimethylformamide | DMF | 30 mg/mL | Cayman Chemical[1] |

| Dimethyl sulfoxide | DMSO | 30 mg/mL | Cayman Chemical[1] |

| Ethanol | EtOH | 30 mg/mL | Cayman Chemical[1] |

| Phosphate-Buffered Saline (pH 7.2) | PBS | 10 mg/mL | Cayman Chemical[1] |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "gold standard" saturation shake-flask method for determining the equilibrium (thermodynamic) solubility of a solid compound in a given solvent. This method is widely accepted for its reliability and accuracy.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Materials and Equipment

-

This compound (crystalline solid)

-

High-purity organic solvents of interest

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator capable of constant agitation at a controlled temperature

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg of solid in 1-2 mL of solvent).

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Visual inspection should confirm the presence of undissolved solid throughout the equilibration period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 30 minutes) to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask solubility determination method.

References

Quantum Chemical Properties of Quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives represent a significant class of heterocyclic compounds that are of profound interest in medicinal chemistry and materials science. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, stem from their unique electronic and structural characteristics. This technical guide provides an in-depth exploration of the quantum chemical properties of quinolinone derivatives, offering a comprehensive resource for researchers engaged in their study and application. The document details the theoretical foundations, computational methodologies, and experimental protocols pertinent to the characterization of these molecules. By presenting quantitative data in a structured format and visualizing complex relationships, this guide aims to facilitate a deeper understanding and accelerate the rational design of novel quinolinone-based compounds.

Theoretical Framework: Unveiling Molecular Properties

The quantum chemical properties of quinolinone derivatives are primarily investigated using computational methods rooted in quantum mechanics. Density Functional Theory (DFT) is a widely employed approach that provides a balance between accuracy and computational cost for studying the electronic structure of molecules.[1][2] Key properties derived from these calculations offer insights into the reactivity, stability, and potential biological activity of quinolinone derivatives.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

Data Presentation: A Comparative Analysis

The following tables summarize key quantum chemical and biological activity data for a selection of quinolinone derivatives, as determined by computational studies.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinolin-2(1H)-one | -6.23 | -1.12 | 5.11 | 4.35 |

| 4-Hydroxyquinolin-2(1H)-one | -5.98 | -0.95 | 5.03 | 3.89 |

| 6-Chloroquinolin-2(1H)-one | -6.45 | -1.34 | 5.11 | 2.76 |

| 4-Methylquinolin-2(1H)-one | -6.15 | -1.05 | 5.10 | 4.51 |

Table 1: Calculated Quantum Chemical Properties of Selected Quinolinone Derivatives.

| Derivative | Target Protein | Binding Affinity (kcal/mol) |

| Substituted Quinolin-4(1H)-one | VEGFR-2 | -14.65 to -11.31 |

| Quinoline-based thiosemicarbazones | Mycobacterium tuberculosis InhA | Not specified |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | Not specified |

Table 2: Molecular Docking Results of Quinolinone Derivatives with Biological Targets.[3]

Experimental and Computational Protocols

Synthesis of Quinolinone Derivatives

Protocol 1: Acid-Catalyzed Friedländer Synthesis [4]

This protocol outlines a general procedure for the synthesis of quinoline derivatives via the acid-catalyzed Friedländer condensation.

Materials:

-

2-aminoaryl aldehyde or ketone (1.0 eq)

-

Ketone with an α-methylene group (1.1 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

-

Solvent (e.g., toluene, ethanol)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 2-aminoaryl aldehyde or ketone in a suitable solvent, add the ketone.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Polysubstituted Quinolines [5]

This protocol describes a rapid and efficient microwave-assisted method for the synthesis of polysubstituted quinolines.

Materials:

-

Aniline (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

4-substituted phenyl acetylene (1.2 mmol)

-

Montmorillonite K-10 catalyst (20 mol%)

Procedure:

-

To a microwave process vial, add the aniline, aromatic aldehyde, 4-substituted phenyl acetylene, and montmorillonite K-10 catalyst.

-

Cap the vial and subject the mixture to microwave irradiation at a specified power (e.g., 100 W) for 10 minutes.

-

After the reaction is complete (monitored by TLC), cool the vial to room temperature.

-

Add ethyl acetate and filter to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the desired quinoline derivative.

Computational Chemistry Protocols

Protocol 3: Density Functional Theory (DFT) Calculations

This protocol provides a general workflow for performing DFT calculations on quinolinone derivatives using the Gaussian software package.[2]

Software: Gaussian 09 or a later version.

Procedure:

-

Molecule Building: Construct the 3D structure of the quinolinone derivative using a molecular builder like GaussView.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional with the 6-31G(d,p) basis set. The keyword Opt is used in the Gaussian input file.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties. The keyword Freq is used.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization or a subsequent single-point energy calculation. These values are used to calculate the energy gap.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP can be calculated and visualized using GaussView from the checkpoint file of the optimized structure.

Protocol 4: Molecular Docking [1]

This protocol outlines the general steps for performing molecular docking of a quinolinone derivative with a target protein using AutoDock Vina.

Software: AutoDock Tools, AutoDock Vina, and a molecular visualization tool like PyMOL or Chimera.

Procedure:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.

-

Prepare the 3D structure of the quinolinone derivative (ligand) and assign charges.

-

-

Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial for a successful docking simulation.

-

Running the Docking Simulation: Use AutoDock Vina to perform the docking. The command typically includes the names of the prepared protein and ligand files, and the grid box parameters.

-

Analysis of Results: Analyze the output files to determine the binding affinity (in kcal/mol) and the predicted binding poses of the ligand in the protein's active site. Visualize the protein-ligand interactions using a molecular graphics program.

Visualization of Key Processes

The following diagrams illustrate important workflows and concepts related to the study of quinolinone derivatives.

Caption: Computational workflow for analyzing quinolinone derivatives.

Caption: Inhibition of RTK signaling by a quinolinone derivative.[6][7]

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical properties of quinolinone derivatives, intended to serve as a valuable resource for researchers in the field. The integration of theoretical principles, detailed experimental and computational protocols, and structured data presentation aims to foster a deeper understanding of these versatile molecules. The provided visualizations of a typical computational workflow and a relevant signaling pathway further elucidate the key processes involved in their study and application. As research into quinolinone derivatives continues to expand, the principles and methodologies outlined herein will be instrumental in guiding the design and development of new compounds with enhanced therapeutic and material properties.

References

- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Protocol for 6,7-Dihydroquinolin-8(5H)-one: An Application Note for Researchers

Introduction

6,7-Dihydroquinolin-8(5H)-one is a valuable synthetic intermediate in medicinal chemistry and drug development. Its tricyclic structure serves as a key building block for the synthesis of a variety of biologically active compounds. This application note provides a detailed protocol for the synthesis of this compound, compiled from established chemical literature. The presented methods are intended for researchers and scientists in the field of organic synthesis and drug discovery.

Synthetic Approaches

Several synthetic strategies can be employed for the preparation of this compound. Two prominent methods include the Bohlmann-Rahtz pyridine synthesis and a two-step procedure involving the nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime hydrolysis.

Method 1: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis offers a convergent approach to substituted pyridines.[1][2] In the context of this compound, this would involve the condensation of an appropriate enamine with an ethynyl ketone. The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form the quinolinone ring system.[1]

Reaction Scheme:

While a versatile method, the high temperatures often required for the final cyclodehydration step can be a limitation.[1]

Method 2: From 5,6,7,8-Tetrahydroquinoline

A convenient two-step synthesis starting from the readily available 5,6,7,8-tetrahydroquinoline has been reported.[3] This method involves the regioselective nitrosation of the starting material to form an oxime intermediate, which is then hydrolyzed to afford the desired this compound.[3]

Reaction Scheme:

This approach is advantageous due to its mild reaction conditions and the accessibility of the starting material.

Experimental Protocol: Synthesis of this compound from 5,6,7,8-Tetrahydroquinoline

This protocol is based on the nitrosation and subsequent hydrolysis approach.[3]

Materials:

-

5,6,7,8-Tetrahydroquinoline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Suitable solvent (e.g., water, acetic acid)

-

Base for neutralization (e.g., Sodium Carbonate, Na₂CO₃)

-

Organic solvent for extraction (e.g., Dichloromethane, CH₂Cl₂)

-

Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one Oxime

-

Dissolve 5,6,7,8-tetrahydroquinoline in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite, followed by the dropwise addition of hydrochloric acid while maintaining the low temperature.

-

Stir the reaction mixture vigorously for the specified time.

-

After the reaction is complete, neutralize the mixture with a suitable base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Hydrolysis to this compound

-

Dissolve the crude oxime from the previous step in a suitable solvent.

-

Add an aqueous acid solution (e.g., dilute HCl).

-

Heat the reaction mixture to reflux for the required duration.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Parameter | Method 1 (Bohlmann-Rahtz) | Method 2 (From Tetrahydroquinoline) |

| Starting Materials | Enaminone, Ethynyl Ketone | 5,6,7,8-Tetrahydroquinoline, NaNO₂, Acid |

| Key Intermediates | Aminodiene | 5,6,7,8-Tetrahydroquinolin-8-one Oxime |

| Reaction Conditions | High Temperature (Cyclization) | Mild (Nitrosation), Reflux (Hydrolysis) |

| Typical Yield | Variable | Not explicitly stated in abstract[3] |

| Purity | Requires purification | Requires purification |

Visualizations

Synthetic Workflow for Method 2

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

Caption: Relationship between synthetic routes to the target compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

-

Hydrochloric acid is corrosive and should be handled with extreme caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a concise overview and a detailed protocol for the synthesis of this compound. The described two-step method starting from 5,6,7,8-tetrahydroquinoline offers a practical route for obtaining this valuable intermediate. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

References

6,7-Dihydroquinolin-8(5H)-one: A Versatile Intermediate for Bioactive Compound Synthesis

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6,7-Dihydroquinolin-8(5H)-one, also known as 8-aza-1-tetralone, is a valuable and versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic scaffold provides a key building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential anticancer agents and Alzheimer's disease therapeutics.

Application 1: Synthesis of Thiosemicarbazones as Potential Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. One notable application is the synthesis of thiosemicarbazones, a class of compounds known for their antitumor properties.[1][2] The thiosemicarbazone moiety can chelate metal ions, which is believed to be a key mechanism of their anticancer activity, potentially through the inhibition of enzymes like ribonucleotide reductase.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

This protocol is based on established methods for the synthesis of thiosemicarbazones from ketones.[2]

Materials:

-

This compound

-

Thiosemicarbazide

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of thiosemicarbazide (1.1 eq) in water to the flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by vacuum filtration.

-

Wash the solid with cold ethanol and then with deionized water.

-

Dry the product under vacuum to yield the desired thiosemicarbazone.

Expected Outcome: The reaction is expected to yield the corresponding thiosemicarbazone derivative. The product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| This compound Thiosemicarbazone | This compound | Thiosemicarbazide, Acetic Acid | Not explicitly stated | [2] |

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

Quinolinone derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Application 2: Synthesis of Tacrine Analogs as Acetylcholinesterase Inhibitors for Alzheimer's Disease

This compound is a key precursor for the synthesis of tacrine analogs, which are potent acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. The Friedländer annulation is a classical and effective method for constructing the quinoline core of these tacrine analogs.

Experimental Protocol: Friedländer Synthesis of Tacrine Analogs

This protocol outlines a general procedure for the Friedländer synthesis of a tacrine analog from a precursor derived from this compound.

Step 1: Synthesis of an o-aminonitrile precursor (Illustrative) While not starting directly from this compound in this step, this illustrates the formation of a necessary precursor type for the subsequent Friedländer reaction. A common route involves the reaction of an appropriate ketone with malononitrile and an amine source.

Step 2: Friedländer Annulation

Materials:

-

2-Amino-3-cyano-tetrahydroquinoline derivative (precursor)

-

Cyclohexanone

-

Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂)[4]

-

Toluene or other suitable high-boiling solvent

Procedure:

-

To a solution of the 2-amino-3-cyano-tetrahydroquinoline derivative (1.0 eq) in toluene, add cyclohexanone (1.2 eq).

-

Add the Lewis acid catalyst (e.g., 0.3 eq of AlCl₃) portion-wise to the reaction mixture.

-

Heat the mixture to reflux (typically 110-120 °C) and maintain for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tacrine analog.

Expected Outcome: This reaction should yield a tetracyclic tacrine analog. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Product Type | Starting Material | Key Reaction | Catalyst | Yield (%) | Reference |

| Tacrine Analog | 2-Amino-3-cyano-tetrahydroquinoline | Friedländer Annulation | AlCl₃ | Not explicitly stated | [4] |

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive functions. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. Tacrine and its analogs act as AChE inhibitors, thereby increasing the concentration and duration of action of acetylcholine.

Application 3: Synthesis of Tetrahydropyridoazepinones